

Technical Guide: 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole

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Compound of Interest

Compound Name: 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole

Cat. No.: B1293197

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CAS Number: 41491-53-6

This technical guide provides a comprehensive overview of **2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole**, including its chemical properties, a detailed synthesis protocol, and a discussion of its potential biological significance based on the known activities of the 1,3,4-oxadiazole scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

The fundamental properties of **2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole** are summarized in the table below. These properties are crucial for its handling, characterization, and application in research settings.

Property	Value
CAS Number	41491-53-6[1][2][3][4][5]
Molecular Formula	C ₉ H ₇ BrN ₂ O[2][3]
Molecular Weight	239.07 g/mol [6]
IUPAC Name	2-(3-bromophenyl)-5-methyl-1,3,4-oxadiazole
Appearance	Expected to be a solid at room temperature[2]

Synthesis Methodology

The synthesis of **2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole** can be achieved through a two-step process starting from 3-bromobenzohydrazide. This involves the formation of a diacylhydrazide intermediate, followed by cyclodehydration to yield the final 1,3,4-oxadiazole ring. The general approach is a well-established method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.

Experimental Protocol

Step 1: Synthesis of N'-acetyl-3-bromobenzohydrazide

- In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromobenzohydrazide (1 equivalent) in a suitable solvent such as pyridine or a mixture of dichloromethane and a non-nucleophilic base (e.g., triethylamine).
- Cool the solution in an ice bath to 0-5 °C.
- Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled solution while stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, quench the reaction by pouring the mixture into cold water.
- Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain N'-acetyl-3-bromobenzohydrazide.

Step 2: Cyclodehydration to **2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole**

- Place the dried N'-acetyl-3-bromobenzohydrazide from the previous step into a round-bottom flask.
- Add a dehydrating agent such as phosphorus oxychloride (POCl_3) or thionyl chloride (SOCl_2) in excess. The reaction can also be carried out using other dehydrating systems like triphenylphosphine and carbon tetrachloride.

- Heat the mixture under reflux for 2-4 hours. The reaction temperature will depend on the boiling point of the dehydrating agent used.
- Monitor the reaction by TLC until the starting material is consumed.
- After completion, carefully pour the reaction mixture onto crushed ice to decompose the excess dehydrating agent.
- Neutralize the acidic solution with a base, such as a saturated solution of sodium bicarbonate, until the pH is approximately 7-8.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford pure **2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole**.

Characterization Data

The structural confirmation of the synthesized **2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole** would be performed using standard spectroscopic techniques. The expected data, based on the analysis of similar structures, are presented below.

Technique	Expected Data
¹ H NMR	Signals corresponding to the aromatic protons of the 3-bromophenyl ring and a singlet for the methyl group protons.
¹³ C NMR	Resonances for the carbon atoms of the 1,3,4-oxadiazole ring, the bromophenyl ring, and the methyl group.
IR (KBr, cm ⁻¹)	Characteristic absorption bands for C=N stretching of the oxadiazole ring, C-O-C stretching, and aromatic C-H and C=C stretching.
Mass Spectrometry	A molecular ion peak corresponding to the calculated molecular weight, along with characteristic isotopic patterns for bromine.

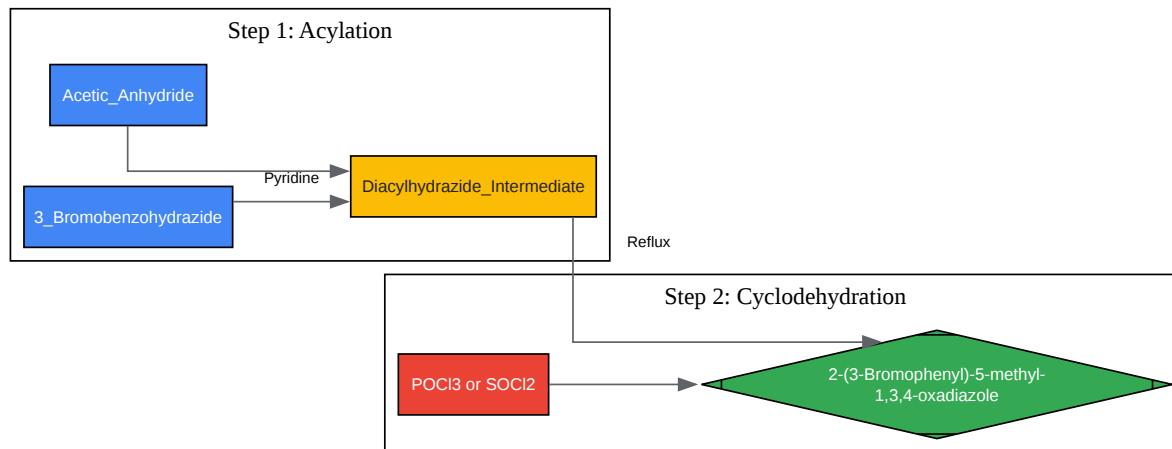
Potential Biological Significance and Signaling Pathways

While specific biological studies on **2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole** are not extensively reported in the literature, the 1,3,4-oxadiazole scaffold is a well-known pharmacophore present in numerous compounds with a wide range of pharmacological activities.^[7] Derivatives of 1,3,4-oxadiazole have shown significant potential as anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer agents.^{[7][8][9][10][11][12]}

The biological activity of these compounds is often attributed to their ability to interact with various biological targets. For instance, the anti-inflammatory properties of some 1,3,4-oxadiazole derivatives have been linked to the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

Visualizations Synthesis Workflow

The following diagram illustrates the two-step synthesis process for **2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole**.

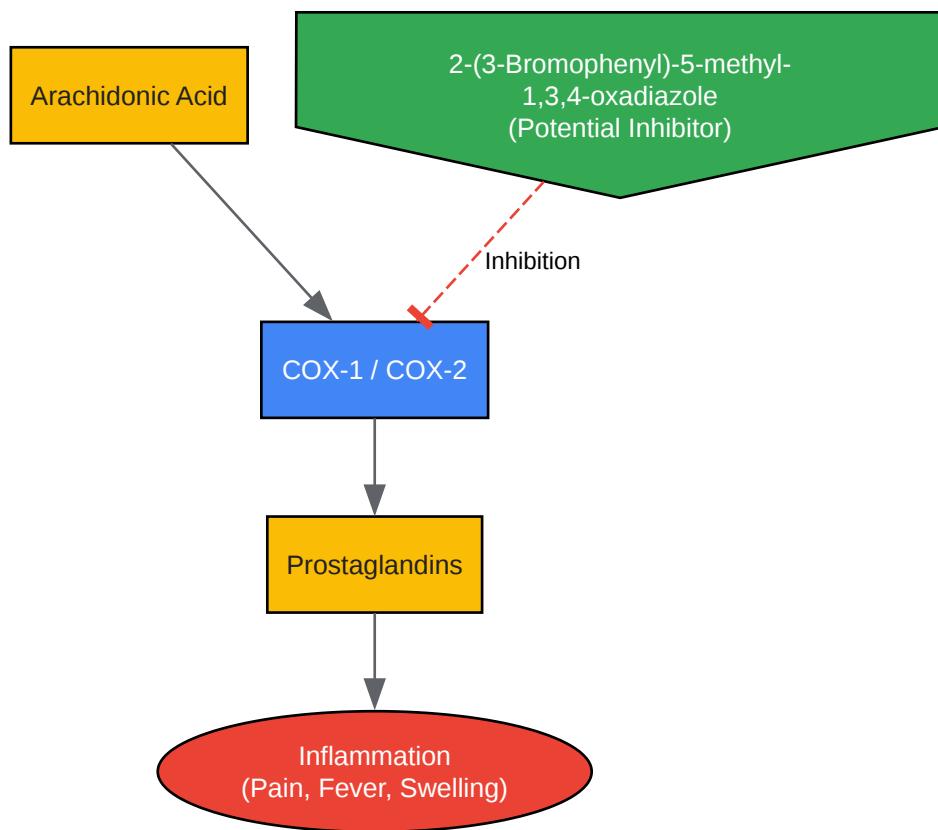


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Caption: Synthesis of **2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole**.

Potential Signaling Pathway: COX Inhibition

This diagram depicts a simplified model of the cyclooxygenase (COX) signaling pathway, a potential target for the anti-inflammatory activity of 1,3,4-oxadiazole derivatives.



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Caption: Potential inhibition of the COX pathway by the target molecule.

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